2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features a nitrophenyl group, a chlorophenyl group, and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrophenol with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with 3-chloroaniline under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The nitrophenyl and chlorophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: Similar in structure but lacks the oxoethyl and chlorophenyl groups.
(2-amino-5-nitrophenyl) (2-chlorophenyl)methanone: Shares the nitrophenyl and chlorophenyl groups but differs in the overall structure.
Uniqueness
2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H15ClN2O6 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(3-chloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H15ClN2O6/c19-13-2-1-3-14(10-13)20-17(23)8-9-18(24)27-11-16(22)12-4-6-15(7-5-12)21(25)26/h1-7,10H,8-9,11H2,(H,20,23) |
InChI Key |
SFSRGYHEGJJXPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.